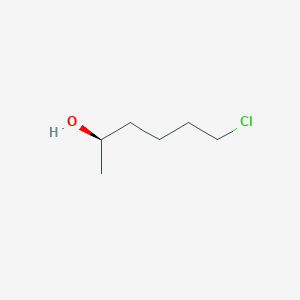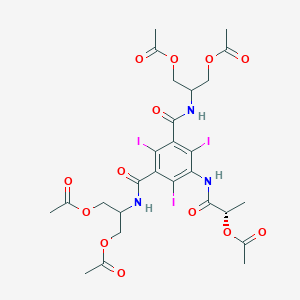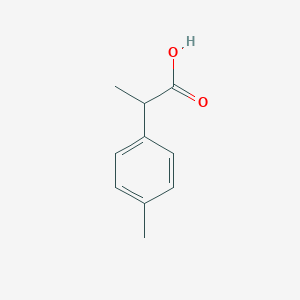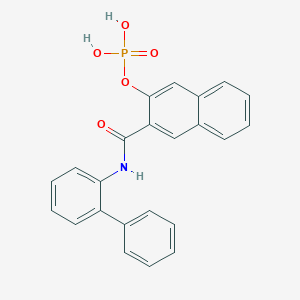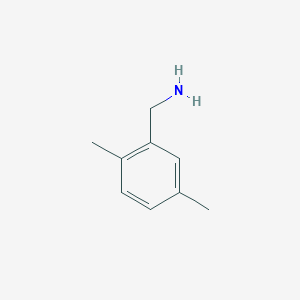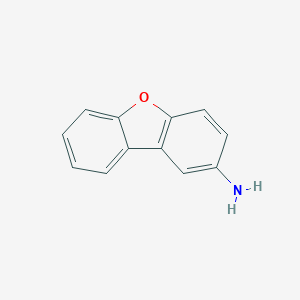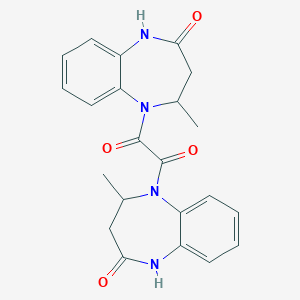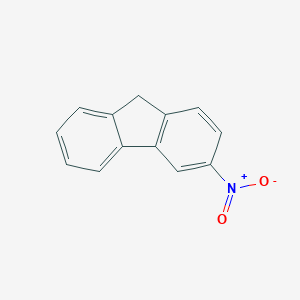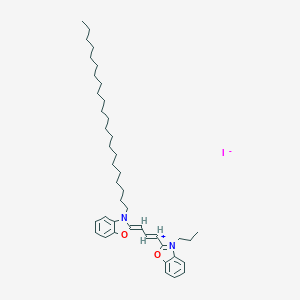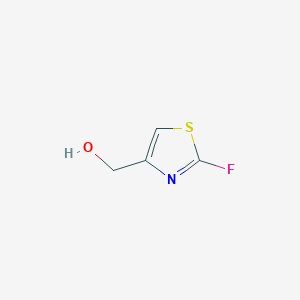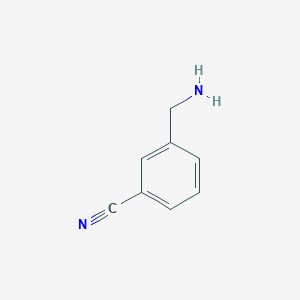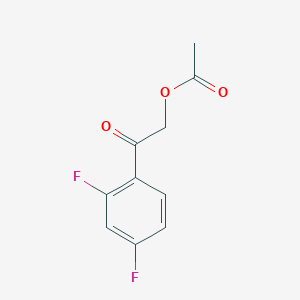
2-Acetoxy-2',4'-difluoroacetophenone
描述
2-Acetoxy-2’,4’-difluoroacetophenone: is an organic compound with the molecular formula C10H8F2O3 and a molecular weight of 214.17 g/mol It is a derivative of acetophenone, where the acetyl group is substituted with an acetoxy group and two fluorine atoms are attached to the phenyl ring at the 2’ and 4’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2’,4’-difluoroacetophenone typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluoroacetophenone.
Acetylation: The acetylation of 2,4-difluoroacetophenone is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically performed under reflux conditions to ensure complete acetylation.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 2-Acetoxy-2’,4’-difluoroacetophenone.
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-2’,4’-difluoroacetophenone follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Acetoxy-2’,4’-difluoroacetophenone can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 2,4-difluoroacetophenone and acetic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 2,4-difluoroacetophenone and acetic acid.
Reduction: 2,4-difluoro-1-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Acetoxy-2’,4’-difluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Acetoxy-2’,4’-difluoroacetophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active difluoroacetophenone moiety. This moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Difluoroacetophenone: Lacks the acetoxy group, making it less reactive in certain contexts.
2-Chloro-2,4-difluoroacetophenone: Contains a chlorine atom instead of an acetoxy group, leading to different reactivity and applications.
2,4-Difluorobenzaldehyde: Contains an aldehyde group instead of an acetophenone moiety.
Uniqueness
2-Acetoxy-2’,4’-difluoroacetophenone is unique due to the presence of both the acetoxy and difluoro groups. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
IUPAC Name |
[2-(2,4-difluorophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCYQJABZIZEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570492 | |
| Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122263-03-0 | |
| Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)

